N-[2-(4-Nitro-phenyl)-ethyl]-2-hydroxy-2-phenyl-acetamide Hydrochloride
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Overview
Description
N-[2-(4-Nitro-phenyl)-ethyl]-2-hydroxy-2-phenyl-acetamide Hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a nitro group, a phenyl group, and a hydroxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Nitro-phenyl)-ethyl]-2-hydroxy-2-phenyl-acetamide Hydrochloride typically involves multiple steps. One common method includes the nitration of a phenyl ethylamine derivative, followed by the introduction of a hydroxy group and subsequent acetamide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetamide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Nitro-phenyl)-ethyl]-2-hydroxy-2-phenyl-acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenyl and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
N-[2-(4-Nitro-phenyl)-ethyl]-2-hydroxy-2-phenyl-acetamide Hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-Nitro-phenyl)-ethyl]-2-hydroxy-2-phenyl-acetamide Hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and phenyl groups also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluoro-6-nitrophenyl)-acetamide: Similar in structure but with different substituents on the phenyl ring.
2-(4-Nitrophenyl)ethylamine Hydrochloride: Contains a nitro group and an ethylamine group, but lacks the hydroxy and acetamide groups.
Uniqueness
N-[2-(4-Nitro-phenyl)-ethyl]-2-hydroxy-2-phenyl-acetamide Hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17ClN2O4 |
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Molecular Weight |
336.77 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C16H16N2O4.ClH/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22;/h1-9,15,19H,10-11H2,(H,17,20);1H/t15-;/m1./s1 |
InChI Key |
ANVVCWZFZYJCNI-XFULWGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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